molecular formula C29H49N5O9Si B8106607 Methyltetrazine-PEG5-triethoxysilane

Methyltetrazine-PEG5-triethoxysilane

Cat. No.: B8106607
M. Wt: 639.8 g/mol
InChI Key: KTMPHUUZMIOJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG5-triethoxysilane is synthesized through a series of chemical reactions that involve the coupling of a methyltetrazine group with a PEG linker and a triethoxysilane moiety. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle the reagents and conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG5-triethoxysilane primarily undergoes bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with TCO-containing compounds. This reaction is highly selective and occurs rapidly under mild conditions .

Common Reagents and Conditions

Major Products

The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This product is formed through the cycloaddition of the methyltetrazine group with the TCO moiety .

Mechanism of Action

Methyltetrazine-PEG5-triethoxysilane exerts its effects through the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for various applications in biological systems . The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Methyltetrazine-PEG5-triethoxysilane is unique due to its combination of a methyltetrazine group, a PEG linker, and a triethoxysilane moiety. Similar compounds include:

Compared to these compounds, this compound offers unique advantages in surface modifications and bioorthogonal reactions due to the presence of the triethoxysilane moiety .

Properties

IUPAC Name

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N5O9Si/c1-5-41-44(42-6-2,43-7-3)24-8-14-30-28(35)13-15-36-16-17-37-18-19-38-20-21-39-22-23-40-27-11-9-26(10-12-27)29-33-31-25(4)32-34-29/h9-12H,5-8,13-24H2,1-4H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMPHUUZMIOJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N5O9Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.